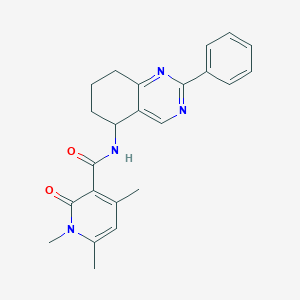![molecular formula C19H21NO3 B5675019 1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5675019.png)
1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydroisoquinoline (THIQ) derivatives, including those related to 1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The THIQ scaffold is considered a "privileged structure" in medicinal chemistry because of its presence in numerous natural products and synthetic compounds with significant biological activity (Singh & Shah, 2017).
Synthesis Analysis
The synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines (1-substituted-THIQs), which are closely related to the compound of interest, can be achieved through catalytic stereoselective approaches. These methods include the use of chiral hydride reducing agents, hydrogenation with a chiral catalyst, and enzymatic catalysis, highlighting the synthetic versatility of the THIQ scaffold (Asif et al., 2023).
Molecular Structure Analysis
The structural analysis of tetrahydroquinoline derivatives reveals a core structure that is pivotal in determining their chemical and biological properties. The THIQ scaffold's ability to interact with various biological targets is attributed to its conformational flexibility and the presence of functional groups that can be modified to enhance activity and selectivity (Jordaan & Ebenezer, 2023).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives engage in a variety of chemical reactions, including oxidative processes that can alter their molecular structure and biological activity. The reactivity of these compounds is influenced by their electron-donating and electron-withdrawing groups, which play a crucial role in their pharmacological properties (Khadem & Marles, 2023).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-ethoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-22-17-11-5-6-12-18(17)23-14-19(21)20-13-7-9-15-8-3-4-10-16(15)20/h3-6,8,10-12H,2,7,9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAAYULNQBOWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

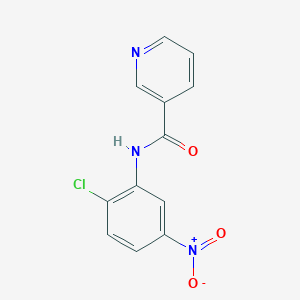
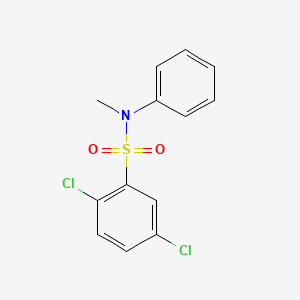
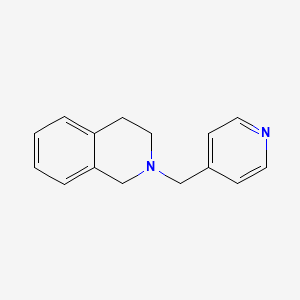
![3-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyridazine](/img/structure/B5674969.png)
![N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674985.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5674992.png)
![2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)
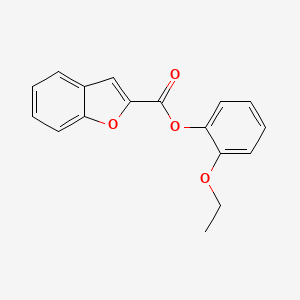
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5675010.png)
![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5675011.png)
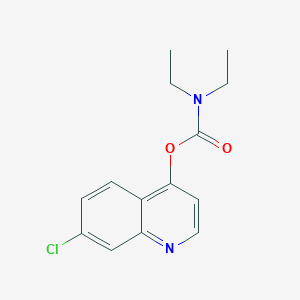
![[(3R*,4R*)-1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5675026.png)
![N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5675027.png)
